N-(3-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
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Overview
Description
N-(3-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Core: Starting with a thiophene precursor, various functional groups can be introduced through electrophilic substitution reactions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via amide coupling reactions using reagents like carbodiimides.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the amine with a sulfonyl chloride.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as Selectfluor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carboxamide or sulfonamide groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N-(3-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for its potential biological activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: Compounds with similar core structures but different substituents.
Sulfonamido compounds: Compounds with sulfonamide groups attached to various aromatic systems.
Uniqueness
N-(3-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which could confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(3-fluorophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S2/c1-21(26(23,24)15-8-3-2-4-9-15)16-10-11-25-17(16)18(22)20-14-7-5-6-13(19)12-14/h2-12H,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNESOBKJFFPVCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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